molecular formula C13H22O2 B13734886 6-tert-Butyloctahydrocoumarin CAS No. 21197-51-3

6-tert-Butyloctahydrocoumarin

Cat. No.: B13734886
CAS No.: 21197-51-3
M. Wt: 210.31 g/mol
InChI Key: IPKVISRDFCIXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyloctahydrocoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-tert-butyl-2-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyloctahydrocoumarin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

6-tert-Butyloctahydrocoumarin has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active coumarins.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 6-tert-Butyloctahydrocoumarin involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, coumarin derivatives are known to inhibit certain enzymes like cytochrome P450, affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its fragrant properties and presence in many plants.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Umbelliferone: Another coumarin derivative with various biological activities.

Uniqueness

6-tert-Butyloctahydrocoumarin is unique due to its tert-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

21197-51-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one

InChI

InChI=1S/C13H22O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h9-11H,4-8H2,1-3H3

InChI Key

IPKVISRDFCIXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2C(C1)CCC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.